(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 3-position is introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective functionalization.
Methylation: The methyl group at the 1-position is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor selective substitution.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is used to study the effects of benzodiazepines on various biological systems. It serves as a model compound to understand the interaction of benzodiazepines with receptors and enzymes.
Medicine
Medically, this compound has potential applications in the treatment of anxiety, insomnia, and other neurological disorders. Its unique properties make it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct pharmacological properties. Its ability to selectively interact with certain GABA receptor subunits sets it apart from other benzodiazepines, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H15Cl2N3O |
---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H/t7-;;/m0../s1 |
InChI Key |
PKJNSOWETVOCNR-KLXURFKVSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2NC[C@@H](C1=O)N.Cl.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2NCC(C1=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.